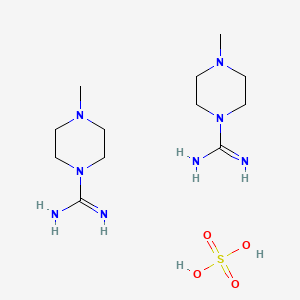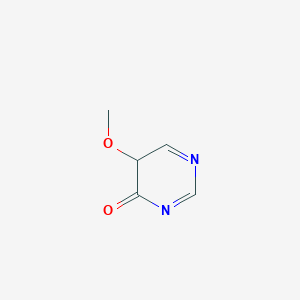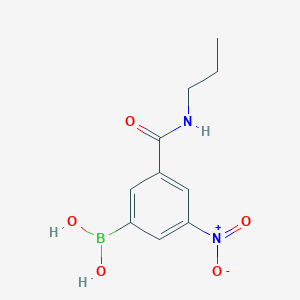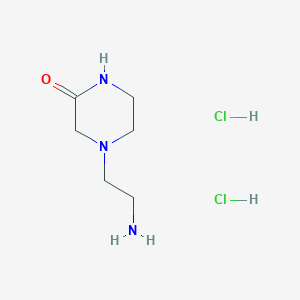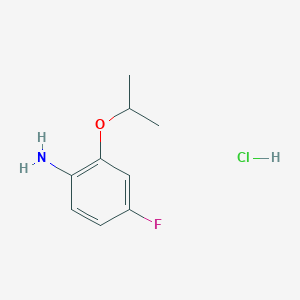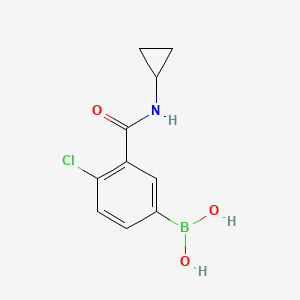
2-(2,6-Dimethylmorpholino)nicotinsäure
Übersicht
Beschreibung
2-(2,6-Dimethylmorpholino)nicotinic acid is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,6-Dimethylmorpholino)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Dimethylmorpholino)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Reduzierung hoher Fettspiegel im Blut Nicotinsäure wird seit vielen Jahren als Co-Wirkstoff zur Reduzierung hoher Fettspiegel im Blut eingesetzt . Unerwünschte Nebenwirkungen haben jedoch ihren Einsatz begrenzt .
Behandlung von Krankheiten
Nicotinsäurederivate haben sich bei der Behandlung vieler Krankheiten wie Lungenentzündung und Nierenerkrankungen als hochwirksam erwiesen . Einige Derivate haben sich gegen Alzheimer-Krankheit als wirksam erwiesen .
Entzündungshemmende und analgetische Wirksamkeit
Es wurden eine Reihe von 2-substituierten Arylen, die von Nicotinsäure abgeleitet sind, synthetisiert, und diese Derivate, einschließlich 2-Bromarylsubstituenten, erwiesen sich als entzündungshemmend und analgetisch wirksam .
4. Reduzierung des Risikos für Herzinfarkte Die Variation der Lipoproteinspiegel und der Blutfettspiegel führte dazu, dass sie eine größere Fähigkeit besaß, die Konzentration von High-Density-Lipoprotein zu erhöhen und das Risiko von Herzinfarkten, atherosklerotischen Erkrankungen und Bluthochdruck-Erkrankungen im Zusammenhang mit Nierenerkrankungen zu senken .
Pflanzenschutz
Esterderivate von Nicotinsäure wurden als potenzielle Induktoren des natürlichen Immunsystems von Pflanzen eingesetzt . Diese Substanzen stimulieren das Immunsystem von Pflanzen und machen sie resistent gegen Infektionen, noch bevor die ersten Symptome auftreten .
Entwicklung neuer Medikamente
Kürzlich wurde das Niacinrezeptorprotein entdeckt, das ein klares Bild der Mechanik und Wirkung von Vitaminen in lebenden Organismen lieferte . Dies hat zur Entwicklung neuer Medikamente geführt, die über den Niacinrezeptor oder vereinigte Rezeptoren ausdrückbar sind .
Eigenschaften
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8-6-14(7-9(2)17-8)11-10(12(15)16)4-3-5-13-11/h3-5,8-9H,6-7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCDOZFHFGPKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



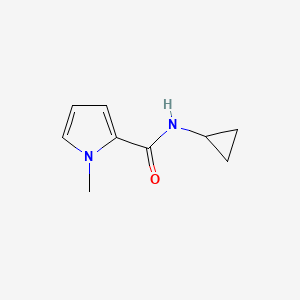
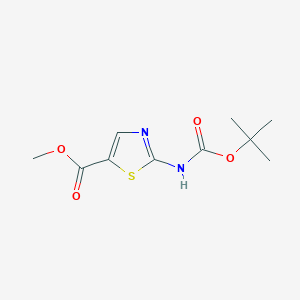

![3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1461919.png)
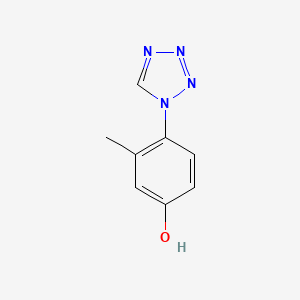
![7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1461923.png)
